N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide
Overview
Description
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide, or NAPTMS, is an organosulfonamide compound that has been used in a variety of scientific and medical research applications. It is a white, crystalline solid with a melting point of 173-175°C. NAPTMS has been found to have a variety of properties, such as being an excellent solvent, an effective inhibitor of enzymes, and an excellent chelating agent. It is also known to have a high affinity for metals, making it useful for a number of industrial and laboratory applications.
Scientific Research Applications
Anion Recognition and Sensing
- Scientific Field: Sensor Chemistry
- Application Summary: Tris(3-aminopropyl)amine-based tripodal receptors have been used for anion recognition and sensing . These receptors can bind to various anions such as azide, acetate, and cyanide .
- Methods and Procedures: The receptors were studied using UV-Vis, 1H-NMR, and IR spectroscopy . The binding strength of the receptors with the anions was determined through these spectroscopic studies .
- Results: The receptor L1 showed the highest binding strength towards azide anion . The association constant and limits of detection for receptor L1 with azide were found to be 8.4X10^5 M^−1 and 3.16X10^−6 M respectively .
Synthesis and Anion Binding Studies
- Scientific Field: Supramolecular Chemistry
- Application Summary: Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions .
- Methods and Procedures: The anion binding properties of the receptors were investigated by 1H NMR titrations . Each receptor binds an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion) .
- Results: The receptors showed a binding trend in the order of F^− > H2PO4^− > HCO3^− > HSO4^− > CH3COO^− > SO4^2− > Cl^− > Br^− > I^− in DMSO-d6 . The thiourea receptor L2 generally showed a higher affinity for an anion compared to the urea receptor L1 for the corresponding anion in DMSO-d6 .
properties
IUPAC Name |
N-(3-aminopropyl)-2-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S/c11-10(12,13)8-4-1-2-5-9(8)18(16,17)15-7-3-6-14/h1-2,4-5,15H,3,6-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTCMCDMVMBRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-2-(trifluoromethyl)benzene-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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